N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Catalog No.
S11854991
CAS No.
M.F
C33H29ClN4O5
M. Wt
597.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino...

Product Name

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

Molecular Formula

C33H29ClN4O5

Molecular Weight

597.1 g/mol

InChI

InChI=1S/C33H29ClN4O5/c1-2-43-26-17-15-25(16-18-26)36-30(39)21-37-29-10-6-4-8-27(29)32(41)38(33(37)42)20-22-11-13-23(14-12-22)31(40)35-19-24-7-3-5-9-28(24)34/h3-18H,2,19-21H2,1H3,(H,35,40)(H,36,39)

InChI Key

NCVDEAHTSZXLLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound characterized by its intricate molecular structure. The compound features a quinazolinone core, which is a bicyclic structure known for its diverse biological activities. Its molecular formula and weight suggest significant potential for various

The chemical reactivity of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is influenced by the presence of the quinazolinone moiety and various substituents. It may undergo reactions typical for amides, such as hydrolysis and acylation. The dioxo groups can participate in redox reactions or coordinate with metal ions, potentially leading to complex formation. Additionally, the chlorobenzyl group may engage in nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine atom.

Compounds with a quinazolinone core are often studied for their biological properties, particularly their pharmacological effects. N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has shown potential as an inhibitor of various enzymes and receptors involved in disease pathways, including cancer and inflammatory conditions. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

The synthesis of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves several synthetic steps:

  • Formation of the Quinazolinone Core: Initial reactions may include cyclization processes to form the quinazolinone structure.
  • Introduction of Functional Groups: Subsequent steps involve the introduction of amide functionalities and other substituents through acylation or similar methods.
  • Final Coupling Reactions: The final product is obtained through coupling reactions that link the chlorobenzyl group with the modified quinazolinone derivative.

Industrial methods may utilize automated reactors and continuous flow processes to optimize production efficiency and minimize waste.

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for drug development targeting cancer and inflammatory diseases.
  • Biochemical Research: To study enzyme inhibition mechanisms and receptor interactions.

The unique structural features make it a valuable candidate for further research in pharmaceutical applications.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide. These studies may involve:

  • Binding Affinity Assays: To determine how strongly the compound binds to specific biological targets.
  • Enzyme Kinetics: To evaluate the inhibitory effects on target enzymes.

Such studies help elucidate the compound's mechanism of action and its potential therapeutic effects.

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(1-{[(butan-2-yl)carbamoyl]methyl}-2,4-dioxoquinazolin-3(4H)-yl)-N-(2-chlorophenyl)methyl)pentanamideQuinazolinone core with butanoyl groupDifferent side chain influences activity
5-[1-{(2,4-difluorophenyl)amino}-2-oxoethyl]-2,4-dioxoquinazolin-3(4H)-yl]pentanamideFluorinated phenyl groupEnhanced lipophilicity compared to chlorobenzene
5-[1-{(pyridin-3-yl)carbamoyl}-2,4-dioxoquinazolin]-N-benzylpentanamidePyridinic substitutionVarying electronic properties affecting reactivity

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide stands out due to its specific combination of functional groups and structural features that confer distinct chemical and biological properties. This uniqueness enhances its potential as a valuable compound for research and industrial applications.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

596.1826477 g/mol

Monoisotopic Mass

596.1826477 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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